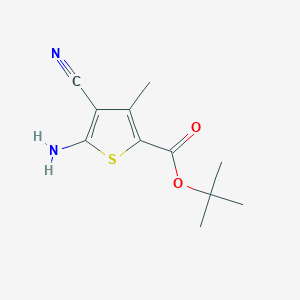

Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

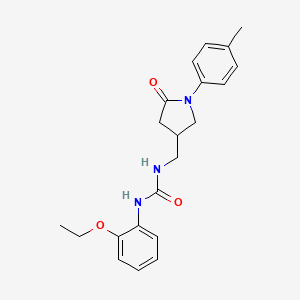

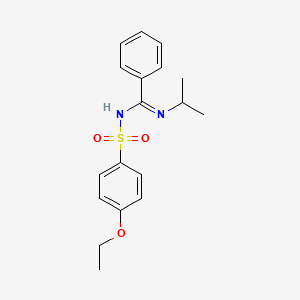

Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 .

Synthesis Analysis

While specific synthesis methods for Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate were not found, related compounds such as tert-butyl esters are typically synthesized from tert-butanol and the corresponding carboxylic acid . Another method involves the use of Nα-protected amino acids and tert-butanol with anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate consists of a thiophene ring substituted with a tert-butyl ester, an amino group, a cyano group, and a methyl group .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The study of the structural properties and synthesis pathways of thiophene derivatives, including those with tert-butyl groups, is crucial. Gol'dfarb and Korsakova (1954) explored the alkylation process for various thiophene derivatives, yielding compounds like 2-tert-butyl-5-methylthiophene with high efficiency (Gol'dfarb & Korsakova, 1954). Similarly, Gol'dfarb and Konstantinov (1958) demonstrated the successful preparation of thiophenecarboxylic acids containing tert-butyl radicals (Gol'dfarb & Konstantinov, 1958).

Chiral Synthesis and Catalysis

- Tert-butyl derivatives play a significant role in chiral synthesis and catalysis. Studer, Hintermann, and Seebach (1995) illustrated the use of tert-butyl derivatives as chiral auxiliaries in dipeptide synthesis, showcasing their versatility in stereoselective reactions (Studer, Hintermann & Seebach, 1995). Kollár and Sándor (1993) also demonstrated the stereoselective hydroformylation of tert-butyl-oxazoline derivatives, important for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Applications in Organic Synthesis

- The significance of tert-butyl derivatives in organic synthesis is further highlighted by their role in the preparation of various organic compounds. For instance, Davies et al. (2003) reported the efficient synthesis of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via kinetic resolution methods, demonstrating the utility of tert-butyl derivatives in organic synthesis (Davies et al., 2003).

Molecular Structure Analysis

- Exploring the molecular structure of tert-butyl derivatives provides insights into their chemical behavior and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure, highlighting its potential applications in chemistry (Moriguchi et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-6-7(5-12)9(13)16-8(6)10(14)15-11(2,3)4/h13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZVASFJFSHRPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)

![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)

![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2534515.png)